molecular formula C22H18N2O5 B3607414 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide

Cat. No.: B3607414
M. Wt: 390.4 g/mol
InChI Key: FTOCAESOFIEWPR-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a phenylbenzamide group, which contributes to its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-21(23-16-10-11-19-20(12-16)29-14-28-19)13-27-18-9-5-4-8-17(18)22(26)24-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOCAESOFIEWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then reacted with an appropriate amine to form the benzodioxol-5-ylamino derivative. The final step involves the coupling of this derivative with N-phenylbenzamide under specific reaction conditions, often utilizing catalysts such as palladium in a C-N cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzamides with varying properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with microtubules, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells by disrupting their mitotic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide apart is its specific combination of the benzodioxole and phenylbenzamide groups, which confer unique chemical reactivity and biological activity. This compound’s ability to interact with multiple molecular targets and its potential for diverse chemical modifications make it a valuable subject of study in various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide
Reactant of Route 2
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide

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